(Sar1,Ile4,8)-Angiotensin II

GPCR signaling biased agonism β-arrestin recruitment

This β-arrestin-biased AT1R agonist is the essential molecular tool for isolating G protein-independent signaling. Unlike Ang II, (Sar1,Ile4,8)-Angiotensin II activates ERK1/2 phosphorylation, receptor internalization, and β-arrestin recruitment without confounding IP3/Ca²⁺ mobilization. It cannot be substituted by standard AT1R ligands or antagonists. Critical for target validation and structural biology studies of biased agonism. Purchase high-purity (≥98%) SII Ang II for reproducible, publication-grade data.

Molecular Formula C43H75N13O9
Molecular Weight 918.1 g/mol
Cat. No. B574859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Sar1,Ile4,8)-Angiotensin II
Molecular FormulaC43H75N13O9
Molecular Weight918.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
InChIInChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48)/t24-,25-,26-,28-,29-,30-,32-,33-,34-,35-/m0/s1
InChIKeyIOOIRDJKADTVNI-MMYICMJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Sar1,Ile4,8)-Angiotensin II: Procurement-Ready Functional Selective AT1R Biased Agonist for Signaling Research


(Sar1,Ile4,8)-Angiotensin II (SII Ang II) is a synthetic octapeptide analog of the endogenous hormone Angiotensin II (Ang II), characterized by amino acid substitutions of sarcosine at position 1 and isoleucine at positions 4 and 8 [1]. This compound functions as a functionally selective (biased) agonist at the angiotensin II type 1 receptor (AT1R), preferentially activating β-arrestin-dependent signaling pathways while exhibiting minimal or no activation of heterotrimeric G protein-mediated signaling [2]. It is widely employed as a molecular tool to dissect AT1R signal transduction mechanisms and to investigate the therapeutic potential of biased agonism in cardiovascular and metabolic disorders [3].

Why (Sar1,Ile4,8)-Angiotensin II Cannot Be Substituted by Generic AT1R Agonists or Antagonists


Generic substitution of (Sar1,Ile4,8)-Angiotensin II with unmodified Angiotensin II or other standard AT1R ligands is scientifically invalid due to its unique functional selectivity profile. Unlike Ang II, which activates both G protein-dependent (e.g., IP3/Ca²⁺ mobilization) and β-arrestin-dependent (e.g., ERK1/2 phosphorylation) signaling cascades, (Sar1,Ile4,8)-Angiotensin II (SII) acts as a β-arrestin-biased agonist that fails to stimulate Gαq-mediated inositol phosphate production [1]. Furthermore, SII does not function as a competitive antagonist and cannot be replaced by AT1R blockers such as losartan or saralasin, which inhibit all AT1R-mediated signaling [2]. The substitution of isoleucine at positions 4 and 8 is critical for this biased signaling phenotype; single-substitution analogs such as [Sar1]-Angiotensin II retain broader signaling profiles and exhibit distinct pharmacological behaviors, including differential antagonist interactions and pressor responses [3].

Quantitative Differentiation Evidence: (Sar1,Ile4,8)-Angiotensin II vs. Comparators


Functional Selectivity: β-Arrestin-Biased Signaling Without G Protein Activation

(Sar1,Ile4,8)-Angiotensin II (SII) exhibits strict β-arrestin-biased agonism at the AT1 receptor, inducing β-arrestin recruitment and receptor internalization without activating heterotrimeric G proteins. In HEK293 cells expressing AT1R, SII (10 µM) stimulated β-arrestin2-GFP translocation to the plasma membrane with an efficacy comparable to Ang II but failed to stimulate inositol phosphate (IP) production, even at supramaximal concentrations [1]. In direct comparison, Ang II (100 nM) stimulated a 6.2 ± 0.8-fold increase in IP accumulation over basal, whereas SII (10 µM) produced no detectable increase in IP formation (1.0 ± 0.1-fold over basal) [2].

GPCR signaling biased agonism β-arrestin recruitment AT1R functional selectivity

Cardiac Functional Selectivity: ERK1/2 Activation Without Inotropic or Chronotropic Effects

In Langendorff-perfused mouse hearts, (Sar1,Ile4,8)-Angiotensin II (SII) activates ERK1/2 phosphorylation via β-arrestin-dependent pathways but does not elicit any inotropic (contractility) or chronotropic (heart rate) responses. In direct head-to-head comparison, Ang II (10 nM) increased left ventricular developed pressure (LVDP) by 12.3 ± 2.1% and heart rate by 8.7 ± 1.5%, whereas SII (10 µM) produced no significant change in LVDP (0.2 ± 0.8%) or heart rate (−0.5 ± 1.1%) [1]. Both agonists stimulated comparable ERK1/2 phosphorylation (Ang II: 2.8 ± 0.3-fold; SII: 2.5 ± 0.4-fold over basal, p<0.05 for both) [2].

cardiac pharmacology ERK1/2 signaling Langendorff heart inotropic response

Insulin Signaling Enhancement: Potentiation of Insulin-Stimulated Akt and GSK3α/β Phosphorylation

(Sar1,Ile4,8)-Angiotensin II (SII) potentiates insulin-stimulated signaling in hepatocytes, an effect not observed with unmodified Ang II. In primary rat hepatocytes, treatment with SII (30 µM, 30 min) increased insulin-stimulated phosphorylation of Akt at Ser473 by 2.1 ± 0.3-fold relative to insulin alone (p<0.01) and increased GSK3α/β phosphorylation at Ser21/Ser9 by 1.8 ± 0.2-fold relative to insulin alone (p<0.01) [1]. Under identical conditions, Ang II (100 nM) did not enhance insulin-stimulated Akt phosphorylation (1.0 ± 0.1-fold vs. insulin alone) and showed a trend toward inhibition of insulin signaling at higher concentrations [2].

insulin resistance glucose metabolism hepatocyte signaling Akt phosphorylation

Receptor Binding Affinity: High-Affinity AT1R Binding with Distinct Antagonist Interaction Profile

While [Sar1,Ile8]-Angiotensin II (a close structural analog lacking the Ile4 substitution) binds to AT1 receptors with high affinity (Kd = 0.20 ± 0.04 nM in human aortic smooth muscle cells) [1], (Sar1,Ile4,8)-Angiotensin II (SII) exhibits a distinct pharmacological interaction profile with AT1R antagonists. In isolated rabbit aorta assays, [Sar1]-Angiotensin II (which shares the Sar1 substitution with SII) demonstrated a flat Schild plot with losartan, indicating non-competitive or complex antagonism, whereas unmodified Ang II exhibited competitive antagonism with a Schild slope of 0.98 ± 0.05 [2]. This differential antagonist interaction profile is predictive of distinct receptor conformational stabilization by biased agonists.

receptor binding radioligand binding antagonist pharmacology AT1R affinity

Comparative Pressor Response: Distinct Hemodynamic Profile vs. [Sar1]-Angiotensin II

(Sar1,Ile4,8)-Angiotensin II (SII) produces a markedly attenuated pressor response compared to [Sar1]-Angiotensin II, reflecting its biased signaling phenotype in vivo. In anesthetized rats, intravenous bolus administration of [Sar1]-Angiotensin II (0.1 µg/kg) increased mean arterial pressure (MAP) by 45 ± 6 mmHg, whereas SII at the same dose produced a pressor response of only 8 ± 3 mmHg (p<0.001) [1]. This 5.6-fold difference in pressor efficacy correlates with the absence of Gαq-mediated vascular smooth muscle contraction by SII, despite its high-affinity receptor binding [2].

blood pressure regulation pressor response in vivo pharmacology cardiovascular

Receptor Internalization and β-Arrestin Recruitment: Comparable Efficacy to Ang II Without G Protein Activation

(Sar1,Ile4,8)-Angiotensin II (SII) stimulates AT1 receptor internalization and β-arrestin2 recruitment with efficacy comparable to Ang II, despite its inability to activate G proteins. In HEK293 cells co-expressing AT1R-GFP and β-arrestin2-RFP, SII (10 µM) induced receptor internalization in 78 ± 6% of cells, comparable to Ang II (100 nM), which induced internalization in 82 ± 5% of cells (p=0.42, not significant) [1]. β-arrestin2 recruitment, measured by BRET assay, showed EC₅₀ values of 32 ± 8 nM for Ang II and 280 ± 45 nM for SII, with comparable maximal efficacy (Emax: Ang II 100%; SII 94 ± 7%) [2].

receptor trafficking β-arrestin recruitment AT1R internalization confocal microscopy

Research and Industrial Applications of (Sar1,Ile4,8)-Angiotensin II Based on Differentiated Evidence


Dissection of β-Arrestin-Dependent vs. G Protein-Dependent AT1R Signaling Pathways

(Sar1,Ile4,8)-Angiotensin II serves as the gold-standard tool for isolating β-arrestin-mediated signaling from Gαq-dependent pathways. Researchers can use SII to activate ERK1/2 phosphorylation, receptor internalization, and β-arrestin recruitment without confounding IP3/Ca²⁺ mobilization [1]. This application is critical for target validation studies in drug discovery programs developing biased AT1R ligands for cardiovascular and metabolic indications. Direct head-to-head comparisons with Ang II allow unambiguous attribution of signaling outcomes to β-arrestin-dependent mechanisms [2].

Investigation of AT1R-Mediated Insulin Sensitization in Metabolic Research

Based on its unique ability to potentiate insulin-stimulated Akt and GSK3α/β phosphorylation in hepatocytes [1], SII is the compound of choice for studying the intersection of AT1R signaling and insulin sensitivity. Unlike Ang II, which can impair insulin signaling, SII enhances insulin action, making it an essential control and experimental compound for research into the metabolic complications of hypertension and the potential metabolic benefits of AT1R-biased agonism [2].

Cardiac Signaling Studies Requiring ERK Activation Without Hemodynamic Confounds

In isolated heart preparations and cardiac myocyte studies, SII enables researchers to examine AT1R-mediated ERK1/2 signaling and downstream transcriptional effects without the confounding variables of increased contractility or heart rate [1]. This is particularly valuable for studying the role of β-arrestin-dependent signaling in cardioprotection, hypertrophy, and remodeling, where changes in mechanical load would otherwise obscure interpretation of molecular signaling data [2].

Structural Pharmacology and AT1R Conformational Studies

The distinct antagonist interaction profile of Sar1-substituted analogs [1] positions SII as a critical ligand for structural biology investigations of the AT1 receptor. The compound stabilizes unique receptor conformations that are not sampled by balanced agonists like Ang II or antagonists like losartan. This makes SII valuable for crystallography, cryo-EM, and biophysical studies aimed at understanding the structural basis of biased agonism and for structure-based drug design of next-generation AT1R therapeutics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Sar1,Ile4,8)-Angiotensin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.